Butyrophenone, 4-(4-(o-chlorophenyl)piperazinyl)-3',4',5'-trimethoxy-, dihydrochloride
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Overview
Description
Butyrophenone, 4-(4-(o-chlorophenyl)piperazinyl)-3’,4’,5’-trimethoxy-, dihydrochloride is a complex organic compound that belongs to the butyrophenone class of chemicals. These compounds are known for their diverse pharmacological properties, particularly in the field of neuroleptics and antipsychotics. The compound’s structure includes a butyrophenone backbone with a piperazine ring substituted with an o-chlorophenyl group and three methoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyrophenone, 4-(4-(o-chlorophenyl)piperazinyl)-3’,4’,5’-trimethoxy-, dihydrochloride typically involves multiple steps The initial step often includes the formation of the butyrophenone backbone through a Friedel-Crafts acylation reactionThe final steps involve the addition of the methoxy groups and the formation of the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and high-throughput screening to identify the most efficient reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Butyrophenone, 4-(4-(o-chlorophenyl)piperazinyl)-3’,4’,5’-trimethoxy-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenation and nitration reactions are common, using reagents like chlorine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Butyrophenone, 4-(4-(o-chlorophenyl)piperazinyl)-3’,4’,5’-trimethoxy-, dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with various biological targets.
Medicine: Investigated for its potential as an antipsychotic and neuroleptic agent.
Industry: Utilized in the development of new pharmaceuticals and chemical processes.
Mechanism of Action
The mechanism of action of butyrophenone, 4-(4-(o-chlorophenyl)piperazinyl)-3’,4’,5’-trimethoxy-, dihydrochloride involves its interaction with neurotransmitter receptors in the brain. It primarily targets dopamine receptors, inhibiting their activity and thereby exerting its antipsychotic effects. The compound also affects serotonin and adrenergic receptors, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
Similar Compounds
Haloperidol: Another butyrophenone derivative used as an antipsychotic.
Droperidol: Known for its antiemetic and sedative properties.
Benperidol: The most potent antipsychotic in the butyrophenone class.
Uniqueness
Butyrophenone, 4-(4-(o-chlorophenyl)piperazinyl)-3’,4’,5’-trimethoxy-, dihydrochloride is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its combination of methoxy groups and the o-chlorophenyl-piperazine moiety differentiates it from other butyrophenones, potentially offering a different therapeutic profile and side effect spectrum .
Properties
CAS No. |
17755-85-0 |
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Molecular Formula |
C23H31Cl3N2O4 |
Molecular Weight |
505.9 g/mol |
IUPAC Name |
4-[4-(2-chlorophenyl)piperazin-1-yl]-1-(3,4,5-trimethoxyphenyl)butan-1-one;dihydrochloride |
InChI |
InChI=1S/C23H29ClN2O4.2ClH/c1-28-21-15-17(16-22(29-2)23(21)30-3)20(27)9-6-10-25-11-13-26(14-12-25)19-8-5-4-7-18(19)24;;/h4-5,7-8,15-16H,6,9-14H2,1-3H3;2*1H |
InChI Key |
SJSCYQUDNMCLHF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)CCCN2CCN(CC2)C3=CC=CC=C3Cl.Cl.Cl |
Origin of Product |
United States |
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